molecular formula C22H25N3O3 B4657252 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide

Cat. No.: B4657252
M. Wt: 379.5 g/mol
InChI Key: LJMPAXLEMAFFPK-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide is unique due to its specific combination of the indole nucleus with the prolinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-18-10-8-17(9-11-18)23-22(27)20-7-4-13-24(20)15-21(26)25-14-12-16-5-2-3-6-19(16)25/h2-3,5-6,8-11,20H,4,7,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMPAXLEMAFFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide
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1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide
Reactant of Route 3
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide
Reactant of Route 4
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1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide
Reactant of Route 5
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide
Reactant of Route 6
Reactant of Route 6
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide

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